molecular formula C14H13N3O4 B8753425 [4-(3-Nitro-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester

[4-(3-Nitro-pyridin-2-ylamino)-phenyl]-acetic acid methyl ester

Cat. No. B8753425
M. Wt: 287.27 g/mol
InChI Key: OCMFRHFWTCPFCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030311B2

Procedure details

A mixture of 2-chloro-3-nitro-pyridine (5.0 g, 31.4 mmol), (4-amino-phenyl)-acetic acid (4.75 g 31.4 mmol), and a 4 N solution of HCl in dioxane (7.85 mL, 31.4 mmol) in MeOH/dioxane (100 mL; 1:1, v/v) is stirred and refluxed for 30 h. (4-Amino-phenyl)-acetic acid (4.75 g 31.4 mmol) is added and the reaction mixture is stirred and refluxed for additional 18 h. The reaction mixture is allowed to cool to rt and concentrated in vacuo. The residue is dissolved in EtOAc, washed with a saturated aqueous solution of NaHCO3, dried (Na2SO4), filtered and concentrated. Purification of the crude product by silica gel column chromatography (Hexane/EtOAc, 85:15→60:40) provides the title compound as a red solid: ES-MS: 288.0 [M+H]+; tR=4.71 min (System 1); Rf=0.20 (Hexane/EtOAc, 4:1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7.85 mL
Type
reactant
Reaction Step Four
Quantity
4.75 g
Type
reactant
Reaction Step Five
Name
MeOH dioxane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH2:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][C:19]([OH:21])=[O:20])=[CH:14][CH:13]=1.Cl.O1CCOC[CH2:24]1>CO.O1CCOCC1>[CH3:24][O:20][C:19](=[O:21])[CH2:18][C:15]1[CH:14]=[CH:13][C:12]([NH:11][C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)=[CH:17][CH:16]=1 |f:4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Name
Quantity
4.75 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.85 mL
Type
reactant
Smiles
O1CCOCC1
Step Five
Name
Quantity
4.75 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)O
Step Six
Name
MeOH dioxane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO.O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
1:1, v/v) is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for additional 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in EtOAc
WASH
Type
WASH
Details
washed with a saturated aqueous solution of NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica gel column chromatography (Hexane/EtOAc, 85:15→60:40)

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)NC1=NC=CC=C1[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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